

An In-depth Technical Guide to the Characterization of 2-Iodo-N-phenylaniline

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Compound of Interest

Compound Name: 2-Iodo-N-phenylaniline

CAS No.: 61613-21-6

Cat. No.: B1626828

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

2-Iodo-N-phenylaniline is a halogenated aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, namely the presence of an iodine atom ortho to the secondary amine linkage, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including carbazoles and other nitrogen-containing ring systems of significant interest in medicinal chemistry and materials science. The iodine substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the essential characterization data for **2-Iodo-N-phenylaniline**, offering a detailed exploration of its synthesis, purification, and spectroscopic properties to support its effective utilization in research and development.

Chemical and Physical Properties

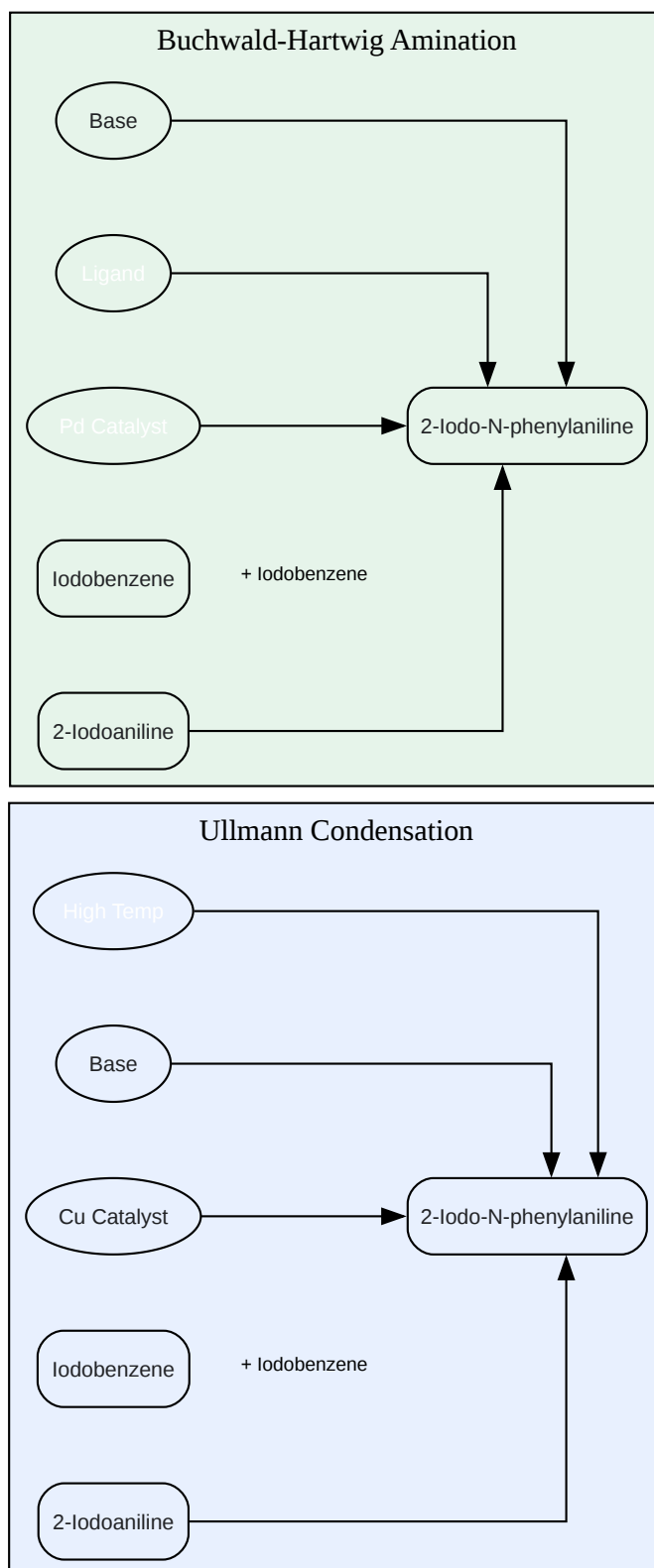
A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its successful application in synthesis and analysis. The key identifiers and properties of **2-Iodo-N-phenylaniline** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-Iodo-N-phenylaniline	N/A
CAS Number	61613-21-6	N/A
Molecular Formula	C ₁₂ H ₁₀ IN	[1]
Molecular Weight	295.12 g/mol	[1]
Appearance	Yellow solid	[1]
Melting Point	58 °C	[1]
Solubility	Soluble in common organic solvents such as ethyl acetate and petroleum ether.	[1]

Synthesis and Purification

The synthesis of **2-Iodo-N-phenylaniline** is most commonly achieved through cross-coupling reactions that form the C-N bond between an aniline and an aryl iodide. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, functional group tolerance, and available catalyst systems.

Synthetic Pathways



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Caption: Synthetic routes to **2-Iodo-N-phenylaniline**.

Experimental Protocol: Ullmann Condensation (Generalized)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often at elevated temperatures.

Step-by-Step Methodology:

- **Reactant Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-iodoaniline (1.0 eq), iodobenzene (1.1 eq), a copper catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
- **Solvent Addition:** Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
- **Reaction Execution:** Heat the reaction mixture to a high temperature (typically 100-180 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product is then purified by flash column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed approach that often proceeds under milder conditions with a broader substrate scope.

Step-by-Step Methodology:

- **Catalyst Pre-formation/In situ Generation:** In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable

phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 eq relative to Pd), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) in a Schlenk flask.

- **Reactant Addition:** Add 2-iodoaniline (1.0 eq) and iodobenzene (1.1 eq) to the flask, followed by an anhydrous aprotic solvent such as toluene or dioxane.
- **Reaction Execution:** Heat the reaction mixture (typically 80-110 °C) and stir for the required time (usually 2-24 hours), monitoring by TLC or GC-MS.
- **Work-up and Purification:** The work-up and purification procedure is similar to that described for the Ullmann condensation.

Purification Protocol: Flash Column Chromatography

Purification of the crude **2-Iodo-N-phenylaniline** is effectively achieved using flash column chromatography on silica gel.^[1]

Step-by-Step Methodology:

- **Column Preparation:** A glass column is packed with silica gel as a slurry in the chosen eluent system.
- **Sample Loading:** The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry-loaded sample is carefully added to the top of the prepared column.
- **Elution:** The product is eluted from the column using a non-polar solvent system. A common eluent is a mixture of ethyl acetate and petroleum ether, with a typical ratio of 1:50 (v/v).^[1]
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by TLC to identify those containing the pure product.
- **Solvent Removal:** The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified **2-Iodo-N-phenylaniline** as a yellow solid.^[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized **2-Iodo-N-phenylaniline**. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

^1H NMR (400 MHz, CDCl_3):[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.78	d, $J = 7.6$ Hz	1H	Ar-H
7.32-7.30	m	2H	Ar-H
7.21-7.20	m	2H	Ar-H
7.15-7.13	m	2H	Ar-H
7.04	td, $J_1 = 7.2$ Hz, $J_2 = 1.2$ Hz	1H	Ar-H
6.65-6.61	m	1H	Ar-H
5.92	s	1H	N-H

^{13}C NMR (100 MHz, CDCl_3):[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
144.1	Ar-C
142.1	Ar-C
139.7	Ar-C
129.6	Ar-C
129.2	Ar-C
122.7	Ar-C
122.1	Ar-C
120.1	Ar-C
116.0	Ar-C
88.9	C-I

Mass Spectrometry (MS)

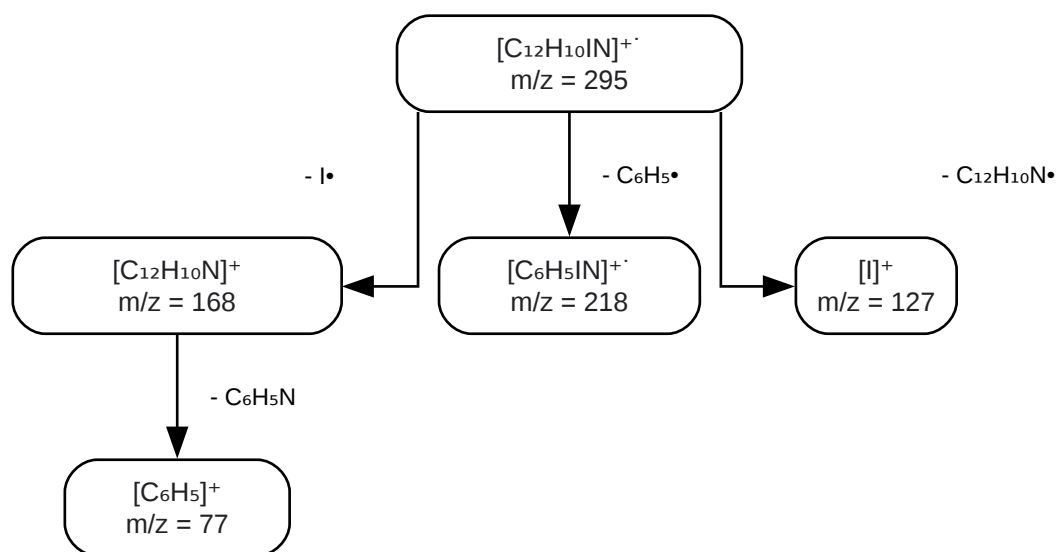
High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition.

HRMS (ESI):[\[1\]](#)

- Calculated for $[\text{C}_{12}\text{H}_{10}\text{IN}+\text{H}]^+$: 295.9936
- Found: 295.9927

Anticipated Fragmentation Pattern (Electron Ionization - EI):

While the provided data is for ESI, in a typical EI-MS experiment, the fragmentation of **2-Iodo-N-phenylaniline** would be expected to follow predictable pathways.



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Caption: Plausible EI mass spectrometry fragmentation of **2-Iodo-N-phenylaniline**.

The primary fragmentation would likely involve the cleavage of the relatively weak C-I bond, leading to a prominent peak at m/z 168, corresponding to the diphenylamine radical cation. Another significant fragmentation could be the loss of the phenyl group, resulting in a fragment at m/z 218. The presence of a peak at m/z 127 would be indicative of the iodine cation, and a peak at m/z 77 would correspond to the phenyl cation.

Infrared (IR) Spectroscopy

While specific experimental IR data for **2-Iodo-N-phenylaniline** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Expected Intensity
3400-3300	N-H stretch	Medium
3100-3000	Aromatic C-H stretch	Medium to Weak
1600-1450	Aromatic C=C stretch	Medium to Strong
1350-1250	C-N stretch	Medium
~750	C-H out-of-plane bend (ortho-disubstituted)	Strong
600-500	C-I stretch	Weak to Medium

Crystallographic Data

As of the latest search, no single-crystal X-ray diffraction data for **2-iodo-N-phenylaniline** has been publicly reported. However, analysis of related structures, such as 2-iodo-N-phenylbenzamide, suggests that the two aromatic rings are likely to be non-planar with a significant dihedral angle between them. This conformation is influenced by steric hindrance between the ortho-iodine atom and the phenyl group.

Conclusion

This technical guide provides a comprehensive summary of the characterization data for **2-iodo-N-phenylaniline**. The detailed information on its synthesis, purification, and spectroscopic properties serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The provided protocols and data will facilitate the reliable preparation and confident identification of this important synthetic intermediate, enabling its effective use in the development of novel molecules and materials.

References

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Sources

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